(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Stereoisomer Configuration and Biocatalytic Applications
- Abstract: (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol is an important intermediate in synthesizing biologically active compounds. The study focuses on its stereoisomers, utilizing biocatalytic kinetic trans-esterification for resolution of racemates and establishing absolute configurations of its stereoisomers. Applications in biocatalytic esterification and the role of lipases as biocatalysts are highlighted (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
DNA Binding Activity of Chiral Schiff Bases
- Abstract: Chiral Schiff Bases derived from this compound show significant DNA binding activity. The study investigates the impact of remote substituents on the structure and biological activity of these bases, focusing on their interaction with calf-thymus DNA (Bora, Maiti, Singh, & Barman, 2021).
Use in Dynamic Kinetic Resolution
- Abstract: The compound is used in dynamic kinetic resolution (DKR) of secondary alcohols. This process, involving Candida antarctica lipase and zeolite, highlights the compound's application in organic synthesis, particularly in the resolution of 2,3-dihydro-1H-inden-1-ol using an ionic liquid solvent system (Shimomura et al., 2015).
Synthetic Building Blocks
- Abstract: 2,3-Dibromo-1H-indene derivatives, related to this compound, serve as versatile synthetic building blocks. Their application in the synthesis of indene and indacene derivatives, including oligo(phenylenevinylene)s with attractive photophysical properties, is explored (Iwata, Egawa, Yamanishi, & Tsuji, 2022).
Catalytic Applications
- Abstract: The compound is used in copper-catalyzed intramolecular coupling reactions. Its application in O-vinylation processes and preference for 4-exo ring closure over other modes of cyclization is emphasized, showcasing its utility in organic synthesis (Fang & Li, 2007).
Anti-Inflammatory Potential
- Abstract: Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to the main compound, demonstrate significant anti-inflammatory activity. This indicates potential medical applications as a new class of anti-inflammatory agents (Sheridan et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-4-bromo-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQQZNOSYBFTN-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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